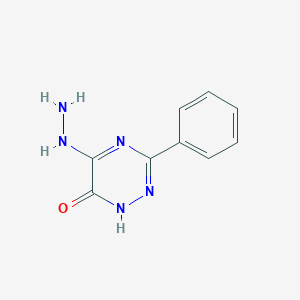
5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one typically involves the reaction of hydrazine derivatives with phenyl-substituted triazine precursors. Common synthetic routes include:
Condensation Reactions: Using hydrazine hydrate and phenyl-substituted triazine under reflux conditions.
Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and condensation reactions.
Major Products Formed
Oxidation Products: Oxidized triazine derivatives.
Reduction Products: Reduced hydrazine derivatives.
Substitution Products: Substituted triazine compounds with various functional groups.
Scientific Research Applications
5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interacting with DNA: Intercalating into DNA strands and disrupting replication processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-triazine: A simpler triazine derivative with similar chemical properties.
5-Amino-3-phenyl-1,2,4-triazine: Another triazine compound with an amino group instead of a hydrazinyl group.
Uniqueness
5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities compared to other triazine derivatives.
Properties
CAS No. |
89730-86-9 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-hydrazinyl-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-12-8-9(15)14-13-7(11-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15)(H,11,12,13) |
InChI Key |
GVPJIGMEBINIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


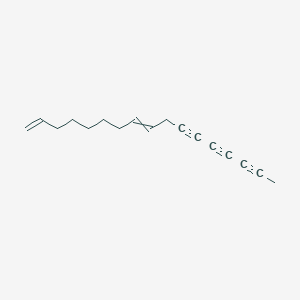

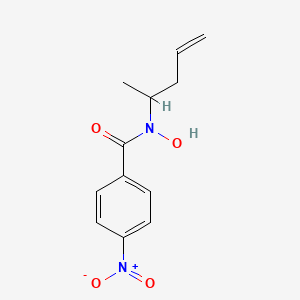
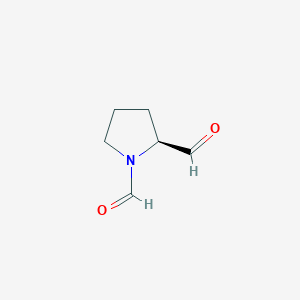

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
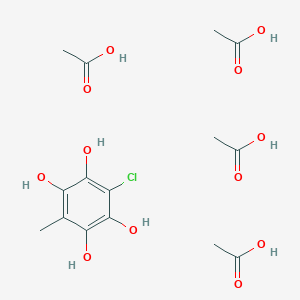
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)

![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
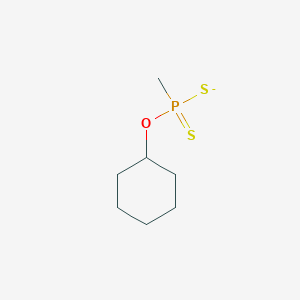
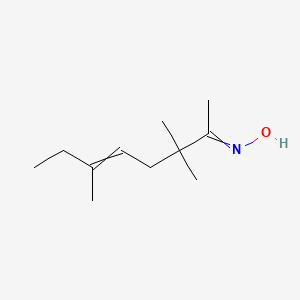
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)

